1,6-Divinylperfluorohexane is a fluorinated compound with the chemical formula C₁₀H₆F₁₂. It is characterized as a clear, almost colorless liquid with a boiling point of approximately 84 °C and a flash point of 68 °C. This compound is notable for its high fluorine content, which imparts unique chemical properties such as low surface tension and high thermal stability .
The structure of 1,6-divinylperfluorohexane features two vinyl groups attached to a perfluorinated hexane chain, making it a member of the perfluoroalkylene family. Its molecular structure allows it to participate in various
The synthesis of 1,6-divinylperfluorohexane typically involves:
Smith and Gilman (1975) described one method for synthesizing reactive derivatives from this compound, highlighting its versatility in creating functional materials.
1,6-Divinylperfluorohexane has several applications across different fields:
Several compounds share structural similarities with 1,6-divinylperfluorohexane. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,4-Divinylperfluorobutane | Perfluorinated alkene | Shorter carbon chain; used in similar polymerizations. |
| Perfluorodecyl vinyl ether | Perfluorinated ether | Contains ether functionality; more soluble in organic solvents. |
| Perfluorooctene | Perfluorinated alkene | Longer carbon chain; exhibits different physical properties. |
1,6-Divinylperfluorohexane stands out due to its specific arrangement of vinyl groups on a perfluorinated hexane backbone, which influences its reactivity and application potential compared to these similar compounds. Its unique combination of properties makes it particularly valuable in specialized industrial applications where both fluorination and unsaturation are required.
Flammable;Irritant;Health Hazard